molecular formula C26H36N2O9 B4077989 Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B4077989
M. Wt: 520.6 g/mol
InChI Key: RGMPMRBSENSHIM-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-[2-(2-phenoxyethoxy)ethyl]piperazine. This can be achieved through the reaction of piperazine with 2-(2-phenoxyethoxy)ethyl chloride under basic conditions.

    Introduction of the Trimethoxyphenyl Group: The next step involves the alkylation of the piperazine derivative with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Oxalic Acid Salt: Finally, the compound is reacted with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and trimethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ether linkages.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation: Formation of phenolic and quinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethers and amines.

Scientific Research Applications

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular pathways and as a tool for probing biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-phenoxyethoxy)ethyl]piperazine: A precursor in the synthesis of the target compound.

    2,3,4-Trimethoxybenzyl chloride: Another precursor used in the synthesis.

    Oxalic Acid: A simple dicarboxylic acid used in the final step of the synthesis.

Uniqueness

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5.C2H2O4/c1-27-22-10-9-20(23(28-2)24(22)29-3)19-26-13-11-25(12-14-26)15-16-30-17-18-31-21-7-5-4-6-8-21;3-1(4)2(5)6/h4-10H,11-19H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPMRBSENSHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOCCOC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

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